molecular formula C10H14ClNO2S B1399880 Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride CAS No. 1211511-50-0

Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride

Cat. No. B1399880
M. Wt: 247.74 g/mol
InChI Key: SHBGAJBEGRRERX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride is a chemical compound with the empirical formula C9H14ClNS . It is a solid substance . This compound is used as an intermediate in the synthesis of the antiplatelet drug clopidogrel .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,2-c]pyridine ring, which is a bicyclic structure consisting of a thiophene ring fused with a pyridine ring . The compound also contains an ethyl ester functional group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 203.73 . It is a solid substance . The InChI key of the compound is UDOHOSQYCAIDMR-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Properties

  • Intermediate in Prasugrel Synthesis : This compound is a key intermediate in the synthesis of Prasugrel, an antiplatelet drug. A study detailed its synthesis from ethyl 4-oxopiperidine-1-carboxylate through several chemical reactions, achieving an overall yield of about 25% (Zhong Weihui, 2013).

  • Phosphine-Catalyzed Annulation : In another research, ethyl 2-methyl-2,3-butadienoate underwent a [4 + 2] annulation with N-tosylimines, forming derivatives of this compound. This study highlighted its potential in organic synthesis, achieving complete regioselectivity (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).

  • Cyclization Reactions : A study on the synthesis of 4,5,6,7-Tetrahydrothieno[3,2,c] pyridine hydrochloride through cyclization reactions revealed optimal conditions for its synthesis, with an overall yield of about 87% (Liu Bing-zh, 2013).

Pharmaceutical and Biological Research

  • Synthesis of Pyrido and Thieno Derivatives : Research focusing on the synthesis of novel pyrido and thieno derivatives using this compound as a starting material explored its utility in creating various fused systems, potentially useful in medicinal chemistry (E. A. Bakhite, A. Al‐Sehemi, Yoichi M. A. Yamada, 2005).

  • Anticoagulant Activities : A study synthesized novel ADP receptor antagonists from 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride, demonstrating certain anti-clotting activities, which were better than the control drug Ticlopidine (Liao Shang-ten, 2014).

  • Synthesis of Thieno Derivatives for Leukemia Cells : Research into the synthesis and cytotoxicity of Thieno[2,3-b]Pyridine derivatives toward sensitive and multidrug-resistant leukemia cells indicates its potential application in cancer treatment (Salah A. Al-Trawneh et al., 2021).

properties

IUPAC Name

ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S.ClH/c1-2-13-10(12)9-5-7-6-11-4-3-8(7)14-9;/h5,11H,2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBGAJBEGRRERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride
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Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride
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Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride
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Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride
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Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride
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Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride

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